Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Description

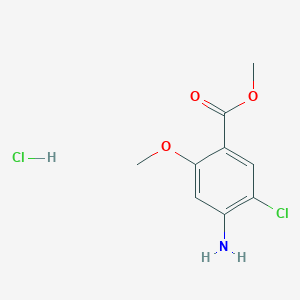

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 130312-40-2) is a benzoate derivative with a methoxy group at position 2, an amino group at position 4, and a chlorine substituent at position 5. This compound is structurally related to several 5-hydroxytryptamine (5-HT4) receptor modulators and serves as a key intermediate or impurity in pharmaceuticals like metoclopramide . It is commercially available in varying quantities (e.g., 50 g packs at €1,987.70) with a purity of ≥95% .

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFDIVILMYFZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Iodobenzene Dichloride-Mediated Chlorination

This method, detailed in US Patent 3,700,719, involves:

-

Methylation and esterification : p-Aminosalicylic acid (I) is methylated using dimethyl sulfate in acetone with potassium hydroxide, yielding methyl 4-amino-2-methoxybenzoate (II).

-

Chlorination : Compound II is treated with iodobenzene dichloride in tetrahydrofuran (THF) at –5°C to 0°C, achieving selective 5-chlorination to form methyl 4-amino-5-chloro-2-methoxybenzoate (III).

-

Hydrochloride formation : The free base (III) is dissolved in anhydrous ether and treated with hydrogen chloride gas, precipitating the hydrochloride salt.

Key advantages :

-

High regioselectivity due to iodobenzene dichloride’s electrophilic nature.

Reaction conditions :

Method 2: N-Chlorosuccinimide (NCS) in DMF

CN105237422A describes an alternative approach:

-

Methylation : Similar to Method 1, p-aminosalicylic acid is methylated with dimethyl sulfate and KOH in acetone.

-

Chlorination : Methyl 4-amino-2-methoxybenzoate (II) reacts with NCS in dimethylformamide (DMF) at 65–75°C, yielding the 5-chloro derivative (III).

-

Hydrolysis and salt formation : The ester (III) is hydrolyzed with aqueous KOH in methanol, followed by acidification to pH 5.0 with HCl, yielding the hydrochloride salt.

Key advantages :

-

NCS offers milder conditions compared to iodobenzene dichloride.

Reaction conditions :

Optimization and Reaction Conditions

Chlorination Selectivity

Regioselective chlorination at the 5-position is critical. Iodobenzene dichloride achieves this via electrophilic aromatic substitution, directed by the electron-donating methoxy and amino groups. Computational studies suggest the 5-position’s lower electron density due to ortho/para-directing effects, favoring chlorination there.

Solvent and Temperature Effects

-

THF : Optimal for iodobenzene dichloride due to its polarity and low temperature compatibility.

-

DMF : Facilitates NCS reactivity by stabilizing intermediates through hydrogen bonding.

Comparative Analysis of Methodologies

| Parameter | Method 1 (Iodobenzene Dichloride) | Method 2 (NCS) |

|---|---|---|

| Chlorinating agent cost | High | Moderate |

| Reaction temperature | –5°C to 0°C | 65–75°C |

| Yield | 72% | 78% |

| Scalability | Limited by cryogenic conditions | High |

Method 2 is preferable for industrial scaling due to higher temperatures and comparable yields. However, Method 1 offers superior selectivity for lab-scale synthesis.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxidized products such as quinones.

Reduction: Formation of reduced derivatives like amines.

Hydrolysis: Formation of 4-amino-5-chloro-2-methoxybenzoic acid.

Scientific Research Applications

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

Key Observations:

- Ester vs. Amide Linkages : Metoclopramide replaces the ester group with an amide, enabling dopamine D2 receptor antagonism and 5-HT4 agonism .

- Substituent Effects: Piperidine or diethylamino groups in RS23597-190 and SDZ-205-557 enhance 5-HT4 receptor binding and selectivity as antagonists .

- Amino Group Modifications: Acetylation of the amino group (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) reduces receptor interaction, making it a pharmacologically inactive impurity .

Physicochemical Properties:

Functional and Application Differences

Biological Activity

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, known by its chemical formula , is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

This compound is a derivative of benzoic acid characterized by the presence of amino, chloro, and methoxy groups. Its unique structure allows it to participate in various chemical reactions, which can lead to significant biological implications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Electrostatic Interactions : The chloro group may interact with charged residues in enzymes or receptors.

- Hydrophobic Interactions : The methoxy group contributes to hydrophobic contacts with lipid membranes or hydrophobic pockets in proteins.

These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, in vitro studies have shown its effectiveness against certain bacterial strains. A comparative analysis revealed that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. In a study focusing on HDAC11, this compound exhibited an IC50 value of approximately 3.5 µM, indicating moderate potency compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have demonstrated that variations in the alkyl substituents on the benzamide backbone can enhance or diminish receptor binding affinity and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances binding affinity for HDACs |

| Chloro Group | Modulates electrostatic interactions |

| Amino Group | Facilitates hydrogen bonding with targets |

These findings suggest that careful structural modifications could lead to the development of more potent derivatives.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent. -

HDAC Inhibition Research :

In research focused on cancer therapeutics, this compound was tested for HDAC inhibition. The study found that it selectively inhibited HDAC11 without significantly affecting other HDAC isoforms, suggesting a targeted therapeutic approach for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-amino-5-chloro-2-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄), followed by hydrochlorination. Key steps include:

- Esterification : Reflux at 70–80°C for 6–8 hours in anhydrous methanol.

- Purification : Recrystallization from ethanol to achieve ≥95% purity .

- Analytical Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) on silica gel to track intermediates.

For higher purity (>96%), column chromatography (silica gel, gradient elution with dichloromethane/methanol) is recommended .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : 1H NMR (DMSO-d6) to confirm aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and ester carbonyl .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z 215.63 for [M+H]⁺) .

- Elemental Analysis : Validate stoichiometry (C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points (e.g., 135°C vs. literature variability)?

Methodological Answer: Discrepancies may stem from polymorphic forms, purity, or moisture content. To resolve:

- Differential Scanning Calorimetry (DSC) : Perform at heating rates of 2–10°C/min to detect polymorph transitions.

- Comparative Analysis : Test batches with 95% vs. 96% purity using sealed capillaries and calibrated equipment.

- Standardized Drying : Vacuum desiccation (40°C, 24h) to eliminate moisture effects. Publish protocols to harmonize reporting.

Q. What experimental strategies optimize catalytic efficiency in halogenation steps during synthesis?

Methodological Answer: Adopt a Doehlert experimental design to optimize:

| Parameter | Range | Response Metric |

|---|---|---|

| Catalyst (FeCl₃) | 5–15 mol% | Yield (%) |

| Temperature | 80–120°C | Byproduct formation |

| Reaction Time | 2–6h | Selectivity |

Q. How can stability studies be designed to evaluate storage conditions for this compound?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Tracking : Monitor via HPLC (retention time shifts) and NMR (degradant peaks).

- Storage Recommendations : Based on similar compounds, store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects.

- Assay Standardization : Use positive controls (e.g., Metoclopramide Impurity 12 ) to calibrate bioactivity measurements.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) to isolate methodological variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.